molecular formula C6H8N2O3 B8786545 Methyl (5-methylisoxazol-3-yl)carbamate

Methyl (5-methylisoxazol-3-yl)carbamate

Cat. No. B8786545
M. Wt: 156.14 g/mol
InChI Key: PGAMVHCCVDEFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (5-methylisoxazol-3-yl)carbamate is a useful research compound. Its molecular formula is C6H8N2O3 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (5-methylisoxazol-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (5-methylisoxazol-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl (5-methylisoxazol-3-yl)carbamate

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

methyl N-(5-methyl-1,2-oxazol-3-yl)carbamate

InChI

InChI=1S/C6H8N2O3/c1-4-3-5(8-11-4)7-6(9)10-2/h3H,1-2H3,(H,7,8,9)

InChI Key

PGAMVHCCVDEFRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dimethyl carbonate (2.38 g) and sodium methoxide (0.30 g) are added to 3-amino-5-methylisoxazole (0.49 g), and the resultant mixture is stirred at 100° C for 3 hours. After cooling, the reaction mixture is combined with water (15 ml), adjusted to pH 1 with a small amount of c. hydrochloric acid and shaken twice with ethyl acetate. The organic layer is washed with water, dried over anhydrous sodium sulfate and evaporated to remove the solvent. The resulting light yellow crystals (0.52 g) are chromatographed on a column of silica gel, whereby methyl N-(5-methyl-3-isoxazolyl)carbamate is obtained as crystals melting at 136.0° to 137.0° C.
Quantity
2.38 g
Type
reactant
Reaction Step One
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0.3 g
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reactant
Reaction Step One
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0.49 g
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reactant
Reaction Step One
[Compound]
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resultant mixture
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

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